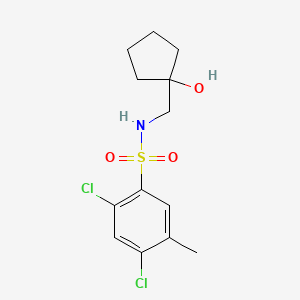

1-((3-氯-4-甲基苯基)磺酰基)-3-(甲基磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" is a chemical entity that appears to be related to various sulfone and pyrrolidine derivatives, which have been studied for their potential pharmacological activities and synthetic applications. The presence of sulfonyl groups and a pyrrolidine ring suggests that this compound could be of interest in the development of new therapeutic agents or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related sulfone-containing pyrrolidine derivatives has been explored in several studies. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines using sulfur-containing allenyl derivatives have been presented, where lithiated thioallenes yield phenylsulfonyl-3-pyrrolines . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine has been reported, indicating that acid-catalyzed reactions can be employed to form new sulfonyl pyrrolidine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine features a three-dimensional network stabilized by π–π interactions, and the sulfonyl ring makes a significant dihedral angle with the pyrrolidine unit . This suggests that similar structural features could be expected for "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine," potentially influencing its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing pyrrolidine derivatives has been explored in various chemical reactions. Aryl pyrrolyl sulfones have been synthesized and evaluated for their anti-HIV-1 activity, indicating that the sulfonyl moiety plays a crucial role in the biological activity of these compounds . Moreover, the reaction of nucleophiles with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine has been studied to assess the impact of the electron-withdrawing sulfonyl group on the regiochemistry of aromatic nucleophilic substitution . These studies suggest that the sulfonyl groups in "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" could similarly influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing compounds are influenced by the presence of sulfonyl groups, which are highly polar and can affect solubility, boiling points, and other physicochemical parameters. For instance, the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, leading to direct synthesis of sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives . The modification of the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, has been described, with a focus on green metrics assessment, indicating the importance of environmentally friendly synthesis in the development of such compounds . These studies provide insights into the potential properties and synthetic approaches for "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine."

科学研究应用

合成方法和化学反应

涉及磺酰基和吡咯烷衍生物的多种合成方法突出了这些化合物在有机化学中的用途。例如,使用甲基硫酚氯和过量吡啶对吡咯和吲哚进行硫酸化反应,展示了磺酰基化合物在亲电取代反应中的多功能性,这对于合成复杂杂环化合物至关重要 (Gilow 等人,1991)。类似地,合成邻位取代的卤素 4-甲硫基和甲基磺酰基的 2,6-二甲基吡啶衍生物展示了磺酰基衍生物在创建具有潜在抗真菌、抗菌和除草剂特性的化合物的应用 (Ban-Oganowska,1996)。

材料科学和聚合物化学

在材料科学中,含有吡啶和砜部分的新型可溶性氟化聚酰胺的开发说明了含磺酰基化合物在制造具有高热稳定性、低介电常数和优异机械性能的聚合物中的作用 (Liu 等人,2013)。这些特性对于电子应用以及能够承受极端条件的材料至关重要。

催化和有机转化

磺酰基吡咯烷衍生物也已被用于催化立体选择性反应。例如,(2S)-2-[(苯亚磺酰基)甲基]吡咯烷已被证明可以催化有效的迈克尔加成反应,突出了磺酰基吡咯烷衍生物在不对称合成和以高立体选择性创建手性化合物中的潜力 (Singh 等人,2013)。

先进的合成技术

使用氯磺酸采用 1-苯磺酰基-1H-吡咯和 1-苯磺酰基-1H-吲哚的先进合成技术证明了开发用于合成磺酰氯衍生物的清洁且操作简单的方案,这些衍生物是各种磺酰胺衍生物的前体 (Janosik 等人,2006)。这些方法强调了磺酰基化合物在有机合成中的重要性,为多种化学实体提供了途径。

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-9-3-4-10(7-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAMAKMGJKRSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

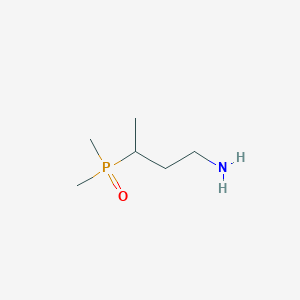

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

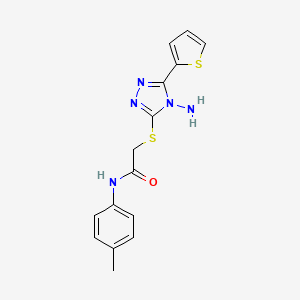

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

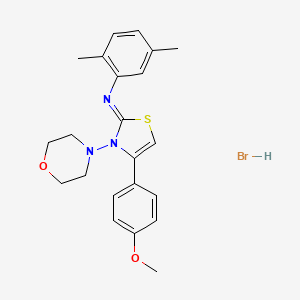

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)